(1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine

Chiral resolution Enantiomeric purity Absolute configuration

(1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine (CAS 1212332-00-7, MFCD07779102) is a chiral secondary amine with the molecular formula C₁₀H₁₂F₃N and a molecular weight of 203.20 g/mol, classified by vendors as a fluorinated pharmaceutical intermediate. The compound features an ortho-trifluoromethyl substituent on the phenyl ring, an (S)-configured chiral center at the α-carbon, and an N-methyl secondary amine.

Molecular Formula C10H12F3N
Molecular Weight 203.2 g/mol
CAS No. 1212332-00-7
Cat. No. B3039594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine
CAS1212332-00-7
Molecular FormulaC10H12F3N
Molecular Weight203.2 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1C(F)(F)F)NC
InChIInChI=1S/C10H12F3N/c1-7(14-2)8-5-3-4-6-9(8)10(11,12)13/h3-7,14H,1-2H3/t7-/m0/s1
InChIKeyMSIIWASETQDPAJ-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine (CAS 1212332-00-7) – Chiral Building Block Profile and Procurement Baseline


(1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine (CAS 1212332-00-7, MFCD07779102) is a chiral secondary amine with the molecular formula C₁₀H₁₂F₃N and a molecular weight of 203.20 g/mol, classified by vendors as a fluorinated pharmaceutical intermediate . The compound features an ortho-trifluoromethyl substituent on the phenyl ring, an (S)-configured chiral center at the α-carbon, and an N-methyl secondary amine. Commercially available purities range from 95% to ≥98% (NLT 98%) from multiple suppliers, with some offering ISO-certified quality systems suitable for pharmaceutical R&D and quality control applications . This compound belongs to the broader class of trifluoromethylated phenethylamine derivatives, which are valued in medicinal chemistry for the electron-withdrawing and lipophilicity-enhancing properties of the –CF₃ group.

Why (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine Cannot Be Replaced by In-Class Analogs Without Quantitative Justification


Trifluoromethylated phenethylamine derivatives are not functionally interchangeable due to three interdependent structural variables that directly govern downstream molecular properties: (i) the regiochemistry of the –CF₃ substituent on the phenyl ring (ortho vs. meta vs. para), which alters electron density distribution and steric environment around the amine; (ii) the absolute configuration at the chiral α-carbon, where (S)- and (R)-enantiomers can yield distinct biological recognition in diastereomeric environments [1]; and (iii) the N-substitution pattern (primary vs. secondary vs. tertiary amine), which modulates basicity (pKa), hydrogen-bonding capacity, and metabolic susceptibility. Substituting (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine with, for example, the corresponding (R)-enantiomer (CAS 926259-96-3), the des-methyl primary amine (CAS 127733-39-5), or the 3-CF₃ regioisomer (CAS 1212101-09-1) without empirical bridging data risks introducing uncharacterized differences in reactivity, pharmacokinetic profile, or target engagement that can derail a synthetic campaign or lead optimization program.

Quantitative Differentiation Evidence for (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine vs. Key Analogs


Chiral Identity: (S)-Enantiomer vs. (R)-Enantiomer – Stereochemical Configuration Defines Downstream Molecular Topology

The target compound is the homochiral (S)-enantiomer (CAS 1212332-00-7), which is stereochemically distinct from the (R)-enantiomer (CAS 926259-96-3, MFCD07779104). The two enantiomers are non-superimposable mirror images with identical molecular formula (C₁₀H₁₂F₃N) and mass (203.20 g/mol), and cannot be distinguished by achiral analytical methods (e.g., standard HPLC, NMR) without chiral auxiliaries or chiral stationary phases. In pharmaceutical intermediate applications, the (S)-configuration directs the three-dimensional presentation of the pharmacophore in downstream chiral drug candidates; using the wrong enantiomer yields a diastereomeric product with potentially different biological activity [1]. Commercially, the (S)-enantiomer (target) is offered at ≥98% purity (NLT 98%) and at 95%+, whereas the (R)-enantiomer is listed at 95% purity, indicating comparable but vendor-dependent quality levels .

Chiral resolution Enantiomeric purity Absolute configuration Asymmetric synthesis

N-Methylation Status: Secondary Amine vs. Primary Amine – Basicity, Lipophilicity, and Metabolic Stability Differentiation

The target compound is an N-methyl secondary amine (C₁₀H₁₂F₃N, MW 203.20), distinguishing it from the des-methyl primary amine analog (S)-1-[2-(trifluoromethyl)phenyl]ethanamine (CAS 127733-39-5, C₉H₁₀F₃N, MW 189.18). The N-methyl group increases molecular weight by ~14 g/mol and is predicted to elevate logP by approximately 0.4–0.6 units, based on the established increment of ~0.5 log units for N-methylation of phenethylamines [1]. This lipophilicity gain can enhance passive membrane permeability. The pKa of the secondary ammonium ion is predicted to be ~10.2–10.5 (based on fenfluramine pKa 10.23±0.19) , compared to ~8.6–9.6 for the primary amine analog, altering the protonation state at physiological pH. Furthermore, N-methylation blocks a primary metabolic N-dealkylation pathway, potentially improving metabolic stability in hepatic microsomal assays [2]. The primary amine (CAS 127733-39-5) is commercially available at 95%–97% purity .

N-Methylation effect Secondary amine pKa modulation logP enhancement Metabolic stability

Regiochemistry of CF₃ Substitution: Ortho vs. Meta – Differential Electronic and Steric Effects on Reactivity

The target compound bears the –CF₃ group at the ortho (2-) position of the phenyl ring, differentiating it from the meta-substituted analog (1R)-N-Methyl-1-[3-(trifluoromethyl)phenyl]ethylamine (CAS 1212101-09-1, MFCD07779105). The ortho-CF₃ group exerts both a strong electron-withdrawing inductive effect (–I) and a steric influence on the adjacent chiral α-carbon and amine nitrogen, which can alter nucleophilicity, conformational preferences, and the diastereomeric ratio in subsequent reactions. The Hammett σₘ value for CF₃ is 0.43, while the σₚ value is 0.54; ortho substituents exhibit combined inductive, resonance, and steric effects not fully captured by Hammett constants [1]. The ortho-CF₃ substitution creates greater steric encumbrance around the reactive amine center compared to the meta analog, potentially reducing acylation rates or altering enantioselectivity in asymmetric transformations. Both compounds share the same molecular formula (C₁₀H₁₂F₃N, MW ~203.20) but are chromatographically resolvable and commercially distinct products .

Ortho-substitution effect Trifluoromethyl regiochemistry Steric hindrance Electronic effects Reactivity differentiation

Trifluoromethyl vs. Methyl Pharmacophore: Lipophilicity and Metabolic Stability Advantage of –CF₃ over –CH₃ in Phenethylamine Scaffolds

Replacement of the –CF₃ group with a –CH₃ group on the phenyl ring converts the target compound into an ortho-tolyl analog (a compound class not specifically identified by CAS in this search). Literature meta-analyses demonstrate that –CF₃ substitution consistently increases lipophilicity by approximately 0.5–1.0 logP units compared to the corresponding –CH₃ analog, while also enhancing metabolic stability by blocking cytochrome P450-mediated aromatic oxidation pathways [1]. A systematic pairwise analysis of aromatic halogenation and trifluoromethyl substitution effects on human liver microsomal clearance found that –CF₃ substitution significantly reduces intrinsic clearance compared to unsubstituted or –CH₃-substituted phenyl rings across multiple chemotypes [2]. The electron-withdrawing nature of –CF₃ (Hammett σₘ = 0.43) also lowers the basicity of the adjacent amine relative to the electron-donating –CH₃ analog (σₘ = –0.07), altering the protonation equilibrium at physiological pH and affecting both solubility and passive membrane permeation [1][3].

CF₃ vs. CH₃ substitution Lipophilicity enhancement Metabolic stability Bioisostere Drug design

Commercial Purity Tiering: ≥98% vs. 95% Specifications – Implications for Downstream Synthetic Fidelity

The target compound is commercially available at two distinct purity tiers: a standard research grade at 95% purity (offered by multiple vendors including Achemblock, CalpacLab) and a higher pharmaceutical intermediate grade at ≥98% (NLT 98%) purity (offered by Fluoropharm, Leyan, and MolCore with ISO certification) . The 3% purity differential (≥98% vs. 95%) translates to a maximum total impurity burden of ≤2% vs. ≤5%, representing a ≥2.5-fold difference in potential contaminant load. For a 1-gram scale synthesis, this corresponds to ≤20 mg vs. ≤50 mg of impurities that could act as chain-terminating agents, catalyze side reactions, or propagate through to contaminate the final API [1]. Some vendors offering ≥98% purity also provide ISO-certified quality systems with batch-specific certificates of analysis (CoA) including HPLC, NMR, and chiral purity documentation, which are typically required for GMP or GLP environments .

Purity specification Pharmaceutical intermediate quality NLT 98% ISO certification Procurement standard

High-Value Application Scenarios for (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine Based on Differential Evidence


Enantioselective Synthesis of ortho-CF₃-Substituted Drug Candidates Requiring Defined (S)-Stereochemistry

When a medicinal chemistry program targets a chiral drug candidate bearing an ortho-trifluoromethyl phenethylamine pharmacophore with (S)-configuration, this compound serves as a direct chiral building block that installs the correct absolute stereochemistry in a single step. Using the (R)-enantiomer (CAS 926259-96-3) or the racemate would necessitate chiral resolution or asymmetric synthesis downstream, adding 1–3 synthetic steps and reducing overall yield. The ≥98% purity tier with documented chiral purity is essential for maintaining enantiomeric excess (ee) specifications in the final API [1].

Structure-Activity Relationship (SAR) Studies Probing the Role of N-Methylation and ortho-CF₃ in Target Engagement

In SAR campaigns aimed at understanding the contribution of N-methylation and ortho-CF₃ substitution to biological activity, the target compound is the requisite comparator. It can be benchmarked against the des-methyl primary amine analog (CAS 127733-39-5) to quantify the N-methyl effect on potency, selectivity, and metabolic stability, and against the meta-CF₃ analog (CAS 1212101-09-1) to differentiate ortho vs. meta regiochemical effects [2][3]. The predicted logP increment (~0.4–0.6 units) and pKa shift (~1.0–1.9 units) relative to the primary amine provide quantitative hypotheses for observed differences in permeability and target binding.

Late-Stage Functionalization and Diversification of CF₃-Containing Chiral Amine Libraries

The secondary N-methyl amine handle enables further diversification via N-alkylation, N-acylation, or N-sulfonylation while preserving the ortho-CF₃ and (S)-chiral center. This is valuable in parallel synthesis or DNA-encoded library (DEL) production, where a single chiral scaffold can be elaborated into hundreds of analogs. The ortho-CF₃ group introduces steric hindrance that may bias the diastereoselectivity of subsequent transformations, a feature that can be exploited for stereocontrolled library synthesis [4].

Reference Standard for Chiral Analytical Method Development and Enantiomeric Purity Determination

The well-defined (S)-configuration and commercial availability at ≥98% purity make this compound suitable as a reference standard for developing chiral HPLC or SFC methods to determine enantiomeric purity of related ortho-CF₃ phenethylamine derivatives. It can serve as the authentic (S)-enantiomer standard against which the (R)-enantiomer (CAS 926259-96-3) is quantified, enabling ee determination in asymmetric synthesis optimization or in-process control for pharmaceutical manufacturing [1].

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